3,6-Dimethylpyridazine

描述

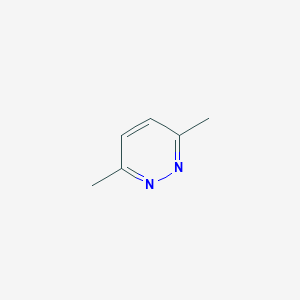

3,6-Dimethylpyridazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of diazines, which are six-membered aromatic heterocycles containing two nitrogen atoms. This compound is characterized by the presence of two methyl groups attached to the third and sixth positions of the pyridazine ring. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ether solvents .

准备方法

Synthetic Routes and Reaction Conditions: 3,6-Dimethylpyridazine can be synthesized through several methods. One common method involves the reaction of carbon tetrachloride with dimethylamine in the presence of a copper chloride catalyst. Another method involves the condensation of carbon tetrachloride with dimethylamine in the presence of zinc or tin .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes to remove any impurities .

化学反应分析

Types of Reactions: 3,6-Dimethylpyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines .

科学研究应用

3,6-Dimethylpyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used as a solvent and as an intermediate in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 3,6-Dimethylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is utilized in catalysis and coordination chemistry. Additionally, its electron-deficient nature allows it to participate in electron transfer reactions, making it useful in various chemical processes .

相似化合物的比较

- Pyridazine

- 3,5-Dimethylpyridazine

- 4,6-Dimethylpyridazine

- Pyrimidine

- Pyrazine

Comparison: 3,6-Dimethylpyridazine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to pyridazine, the presence of methyl groups in this compound enhances its solubility and alters its electron distribution, making it more reactive in certain chemical reactions. This distinguishes it from other similar compounds and makes it valuable in specific applications .

生物活性

3,6-Dimethylpyridazine (C6H8N2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring with two methyl groups at the 3 and 6 positions. This structural configuration influences its chemical reactivity and biological interactions. The compound has been cataloged in databases like PubChem, which provides insights into its molecular characteristics and potential biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cytotoxicity Assays : A series of studies evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), and LoVo (colon) cells. Results indicated that compounds containing a pyridazine core exhibited significant cytotoxicity compared to standard chemotherapeutics like piroxicam and meloxicam .

- Molecular Docking Studies : Molecular docking simulations have elucidated the binding affinities of this compound derivatives to key targets involved in cancer progression, such as cyclooxygenase enzymes (COX-1 and COX-2). Notably, certain derivatives demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications alongside anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 12.5 | COX-2 inhibition |

| Compound B | MCF-7 | 15.0 | Induction of apoptosis |

| Compound C | LoVo | 10.0 | Focal adhesion kinase inhibition |

| Compound D | HepG2 | 8.0 | Telomerase inhibition |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Research indicates that certain derivatives promote apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The use of assays such as the comet assay has demonstrated increased DNA damage in treated cells, correlating with higher concentrations of the compound .

- F-actin Reorganization : Studies employing confocal microscopy have shown that some derivatives can induce F-actin depolarization in melanoma cells, which is associated with altered cell motility and invasive potential .

Case Studies

- Study on Melanoma Cells : A focused investigation on melanoma cell lines (A375 and C32) revealed that compounds derived from this compound exhibited significant growth inhibition and pro-apoptotic effects. The study utilized clonogenic assays to assess colony formation capabilities post-treatment, demonstrating a dose-dependent response .

- In Vivo Studies : Preliminary in vivo studies assessing the toxicity and efficacy of selected this compound derivatives in animal models have shown promising results regarding their safety profiles at therapeutic doses while maintaining anticancer efficacy .

属性

IUPAC Name |

3,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVTUIRPHLSMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335759 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-74-2 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?

A1: The synthesis of this compound, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining this compound. []

Q2: How is the structure of this compound confirmed?

A2: The structure of synthesized this compound is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []

Q3: Can this compound be used as a precursor for other compounds?

A3: Yes, this compound serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []

Q4: Does the reactivity of methyl groups in this compound 1-oxide differ from those in other pyridazine derivatives?

A4: Interestingly, the 3- and 6-methyl groups in this compound 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []

Q5: How does this compound-4,5-dicarboxylic acid react with o-phenylenediamine?

A5: The reaction of diethyl this compound-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []

Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of this compound?

A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and this compound provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []

Q7: Can this compound be used to synthesize complex ligands?

A7: Yes, this compound serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []

Q8: What unique reactions does this compound undergo with dimethyl acetylenedicarboxylate?

A8: In acetonitrile, this compound reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []

Q9: Can this compound derivatives undergo spirocyclisation reactions?

A9: Yes, diethyl this compound-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using this compound derivatives. []

Q10: Has this compound been investigated in the context of iron carbonyl complexes?

A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and this compound has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。